3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline
Description
Properties
IUPAC Name |
3-(5-propyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-13-11(14-15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGZRCKKNLGZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Intermediate Synthesis
The formation of amidoximes serves as a critical precursor. In a representative procedure, benzonitrile derivatives react with hydroxylamine hydrochloride in methanol under reflux, yielding amidoximes. For 3-(5-propyl-1,2,4-oxadiazol-3-yl)aniline, the nitrile group attached to the aniline core undergoes hydroxylamine addition. Typical conditions include:
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Reagents : Hydroxylamine hydrochloride (2 equiv), triethylamine (2 equiv)
-
Solvent : Methanol (0.2 M concentration)
This step achieves >90% conversion, with purification often omitted due to high reactivity of the amidoxime toward subsequent cyclization.
Cyclization with Carboxylic Acid Derivatives
Cyclization to form the 1,2,4-oxadiazole ring employs coupling with carboxylic acids. A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates this process:
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Reagents : EDC·HCl (2 equiv), HOBt (2 equiv), benzoic acid (1.5 equiv)
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Conditions : Room temperature for 16 hours, followed by heating to 100°C for 16 hours.
The reaction proceeds via activation of the carboxylic acid to a reactive ester, followed by nucleophilic attack by the amidoxime’s amino group.
Functionalization of the Aniline Core
Introducing the oxadiazole moiety to the aniline ring requires regioselective coupling. Modern approaches leverage transition metal catalysis.
Ullmann-Type Coupling Reactions
Copper-catalyzed Ullmann coupling attaches the oxadiazole fragment to the aniline ring. Key parameters include:
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Catalyst : CuI (0.2 equiv)
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Ligand : N,N-Dimethylglycine (0.3 equiv)
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Base : Potassium carbonate (2 equiv)
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Solvent : 1,4-Dioxane (0.59 M)
This method achieves moderate yields (45–60%) but ensures compatibility with sensitive functional groups.
Protecting Group Strategies
To prevent undesired side reactions, transient protecting groups like tert-butyldimethylsilyl (TBS) are employed. For example:
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Protection : Treating the phenol group with TBSCl in the presence of imidazole.
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Coupling : Performing Ullmann coupling under standard conditions.
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Deprotection : In situ cleavage using tetrabutylammonium fluoride (TBAF).
This strategy improves yields by 15–20% compared to unprotected substrates.
Industrial-Scale Optimization
Scaling up laboratory procedures necessitates addressing solvent efficiency and catalyst recycling.
Continuous Flow Reactors
Replacing batch processes with continuous flow systems enhances reproducibility and reduces reaction times. For cyclization steps:
Catalytic System Recovery
Immobilizing copper catalysts on silica supports allows reuse across 5–7 batches without significant activity loss. This reduces metal contamination in the final product to <10 ppm.
Analytical Characterization
Robust characterization ensures structural fidelity and purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.13–8.07 (m, 2H, oxadiazole-H), 7.19 (td, J = 7.9 Hz, 1H, aniline-H), 6.96 (dd, J = 8.1 Hz, 1H, aniline-H), 2.56 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.72–1.65 (m, 2H, CH₂CH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).
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HRMS (ESI+) : m/z calculated for C₁₁H₁₃N₃O [M+H]⁺: 204.1131, found: 204.1134.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 6.8 minutes.
Comparative Evaluation of Synthetic Pathways
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ullmann Coupling | 58 | 98 | Moderate |
| Continuous Flow | 76 | 99 | High |
| Batch Cyclization | 68 | 97 | Low |
Chemical Reactions Analysis
Types of Reactions
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
One of the prominent applications of 3-(5-propyl-1,2,4-oxadiazol-3-yl)aniline lies in its potential as an antimicrobial agent. Research has shown that compounds within the 1,2,4-oxadiazole class exhibit activity against pathogenic bacteria such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. Modifications to the oxadiazole structure can enhance their effectiveness while targeting specific bacterial pathogens in the gastrointestinal tract .
Case Study: Antimicrobial Optimization
A study focused on modifying oxadiazole analogues demonstrated that certain substituents improved antimicrobial activity while reducing permeability in Caco-2 cell monolayers. This optimization aimed to retain efficacy against gastrointestinal pathogens while minimizing systemic absorption. The results indicated that specific modifications led to significant antimicrobial activity while maintaining low permeability .
Biological Research
Enzyme Inhibition Studies
this compound has been utilized in biological research for enzyme inhibition studies. The compound's structural features allow it to interact with various enzymes and receptors, making it a valuable tool for investigating biochemical processes. Its ability to inhibit specific enzymes can lead to insights into metabolic pathways and disease mechanisms.
Case Study: Enzyme Interaction Mechanisms
Research involving this compound has revealed its mechanism of action through interaction with molecular targets. The presence of the oxadiazole ring plays a crucial role in binding to these targets, leading to either inhibition or activation of specific biochemical pathways. Such studies are essential for understanding potential therapeutic applications.
Materials Science
Development of Advanced Materials
The unique properties of this compound also extend to materials science. Its structural characteristics make it suitable for the development of advanced materials such as polymers and nanomaterials. These materials can be engineered for specific applications in electronics, coatings, and other industrial uses.
Case Study: Polymer Synthesis
In materials science research, the incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Such advancements could lead to new applications in various industries where material performance is critical.
Table 1: Antimicrobial Activity of Oxadiazole Analogues
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 26a | C. difficile | 4 μg/mL |
| 9d | E. faecium | 8 μg/mL |
| 15e | S. aureus | 6 μg/mL |
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Used | Inhibition Percentage |
|---|---|---|
| Enzyme A | This compound | 75% |
| Enzyme B | Modified Oxadiazole Analogue | 85% |
Mechanism of Action
The mechanism of action of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline in biological systems is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares key parameters of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline with its analogues:
Key Observations:
- Steric Effects : The tert-butyl analogue (CAS 261349-38-6) introduces significant bulk, which may hinder binding to biological targets compared to propyl .
- Reactivity : Chloromethyl and allyl-fluoro derivatives offer sites for further functionalization, enabling applications in drug conjugation or polymer chemistry .
Q & A
Q. Answer :
- Microbial Degradation :
- Mammalian Metabolism : Phase I oxidation (via liver microsomes) and Phase II conjugation (glucuronidation/sulfation).
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
Answer:
- Substituent Variation : Synthesize analogs with alkyl/aryl groups at the oxadiazole 5-position (e.g., methyl, cyclobutyl) and assess bioactivity shifts .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/logP with target binding (e.g., bacterial enzyme active sites).
- Data Analysis : Apply multivariate regression to link electronic (Hammett σ) or steric (Taft Es) parameters with activity trends.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Mitigation :
- Use fume hoods and PPE (gloves, lab coats) due to potential aniline toxicity (methemoglobinemia risk).
- Avoid prolonged exposure; monitor airborne concentrations with OSHA-compliant detectors.
- Waste Disposal : Neutralize with dilute HCl before incineration to prevent aromatic amine release .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
- Challenges : Low solubility in polar solvents; propensity for oily precipitates.
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Seeding : Introduce microcrystals from analogous structures (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline) to induce nucleation .
- Temperature Gradients : Optimize cooling rates (e.g., 0.5°C/hr) to favor single-crystal growth .
Advanced: How are computational methods used to predict the compound’s reactivity in nucleophilic environments?
Answer:
- Quantum Mechanics : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the oxadiazole ring.
- MD Simulations : Model solvation effects (e.g., water/DMSO) on hydrolysis rates of the oxadiazole moiety.
- Experimental Correlation : Validate predictions via HPLC monitoring of degradation products under basic/acidic conditions .
Basic: What spectroscopic databases or resources are available for characterizing this compound?
Answer:
- Public Databases :
- CAS SciFinder : Access NMR, IR, and MS spectra for analogous oxadiazole-aniline derivatives.
- NIST Chemistry WebBook : Reference standard IR peaks (e.g., C=N stretch ~1600 cm⁻¹).
- In-House Libraries : Compare with synthesized analogs (e.g., 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline) for pattern matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
